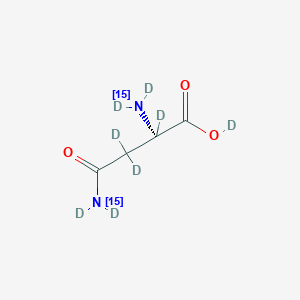
L-Asparagine-15N2,d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparagine-15N2,d8 is a stable isotope-labeled compound of L-Asparagine, a non-essential amino acid. This compound is labeled with both nitrogen-15 and deuterium, making it useful in various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Asparagine-15N2,d8 involves the incorporation of nitrogen-15 and deuterium into the L-Asparagine molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors labeled with these isotopes. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without unwanted side reactions.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The final product is purified using techniques such as crystallization and chromatography to achieve the desired isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions: L-Asparagine-15N2,d8 can undergo various chemical reactions, including:
Oxidation: Conversion to aspartic acid derivatives.
Reduction: Formation of reduced asparagine derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of asparagine, such as aspartic acid, reduced asparagine, and substituted asparagine compounds.
Applications De Recherche Scientifique
L-Asparagine-15N2,d8 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of asparagine metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid transport mechanisms.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes to ensure the purity and consistency of products.
Mécanisme D'action
The mechanism of action of L-Asparagine-15N2,d8 involves its incorporation into metabolic pathways where it mimics the behavior of natural L-Asparagine. The isotopic labels allow researchers to track its movement and transformation within biological systems. The molecular targets include enzymes involved in amino acid metabolism, transport proteins, and cellular receptors.
Comparaison Avec Des Composés Similaires
L-Asparagine-13C4,15N2: Labeled with carbon-13 and nitrogen-15.
L-Glutamine-15N2,d10: Labeled with nitrogen-15 and deuterium.
L-Phenylalanine-15N: Labeled with nitrogen-15.
Uniqueness: L-Asparagine-15N2,d8 is unique due to its dual labeling with nitrogen-15 and deuterium, which provides enhanced tracking capabilities in metabolic studies
This compound is a valuable tool in scientific research, offering insights into metabolic processes and aiding in the development of new pharmaceuticals and therapies. Its unique isotopic labeling makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C4H8N2O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxobutanoate |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D,5+1,6+1/hD5 |
Clé InChI |
DCXYFEDJOCDNAF-VYGMAKJPSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)[15N]([2H])[2H])[15N]([2H])[2H] |
SMILES canonique |
C(C(C(=O)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



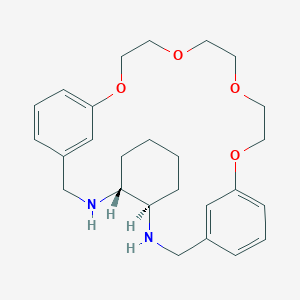


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)
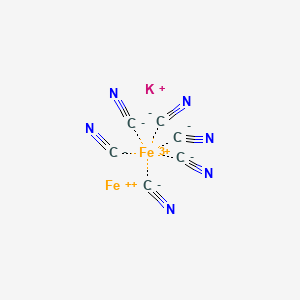
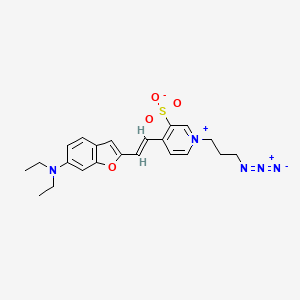
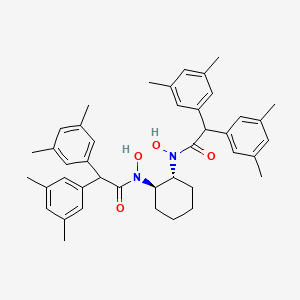


![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)
